(S)-3-cyclohexyl-1-propyn-3-ol
Description
Significance of Stereodefined Propargylic Alcohol Scaffolds in Synthetic Endeavors
Stereodefined propargylic alcohols are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. researchgate.net The presence of both a hydroxyl group and an alkyne functionality in a single molecule provides multiple reaction sites for further chemical transformations. researchgate.netsci-hub.se
The alkyne group can participate in a variety of reactions, such as metal-catalyzed cross-coupling reactions, cycloadditions, and hydrometallation, allowing for the construction of intricate carbon skeletons. nih.govorganic-chemistry.org For instance, propargylic alcohols can be used to generate optically active bicyclic products through intramolecular Pauson-Khand reactions. nih.gov The hydroxyl group can be readily converted into other functional groups or used to direct subsequent stereoselective reactions. This dual functionality makes chiral propargylic alcohols powerful intermediates for the stereocontrolled synthesis of complex targets.
Furthermore, the direct substitution of the hydroxyl group in propargylic alcohols is an atom-efficient method for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are highly desirable from an environmental and economic perspective. The ability to perform these transformations while maintaining the stereochemical integrity of the chiral center is a key advantage of using stereodefined propargylic alcohols.
Overview of the Multidisciplinary Research Landscape Pertaining to Chiral Propargylic Alcohols
The study of chiral propargylic alcohols spans multiple disciplines, including organic synthesis, medicinal chemistry, and materials science. Researchers are actively developing new catalytic asymmetric methods for the synthesis of these valuable compounds with high enantiomeric purity. nih.govrsc.org
In medicinal chemistry, the propargyl alcohol moiety is found in a number of biologically active molecules. For example, derivatives of propargylic alcohols have been explored for their potential as anti-cancer agents and in the development of treatments for neurodegenerative diseases. researchgate.netnih.gov The rigid structure of the alkyne can be used to orient functional groups in a specific manner to interact with biological targets.
In materials science, the unique electronic and structural properties of alkynes make propargylic alcohols interesting building blocks for the creation of novel polymers and functional materials. The ability to precisely control the three-dimensional structure of these materials at the molecular level is essential for tailoring their properties for specific applications.
The synthesis of (S)-3-cyclohexyl-1-propyn-3-ol itself can be achieved through various methods, including the asymmetric reduction of the corresponding ketone, 1-cyclohexyl-2-propyn-1-one. One documented synthesis involves the use of S-Alpine borane, derived from (-)-α-pinene and 9-borabicyclo[3.3.1]nonane, to achieve the desired stereoselectivity. prepchem.comgoogle.com Another approach utilizes biocatalytic reduction with microorganisms like Geotrichum candidum. google.com
Below is a table summarizing some of the physical and chemical properties of related compounds.
| Property | This compound | 3-Cyclohexyl-1-propyne | 3-Cyclohexyl-1-propanol |
| Molecular Formula | C₉H₁₄O | C₉H₁₄ | C₉H₁₈O |
| Molecular Weight | 138.21 g/mol | 122.21 g/mol thermofisher.in | 142.24 g/mol |
| Boiling Point | - | 157-158 °C chemicalbook.com | - |
| Melting Point | 56-58 °C google.com | - | - |
| Density | - | 0.845 g/mL chemicalbook.com | 0.913-0.915 g/mL @ 20°C thegoodscentscompany.com |
| Refractive Index | - | 1.4590-1.462 thermofisher.inchemicalbook.com | 1.464-1.468 @ 20°C thegoodscentscompany.com |
| Solubility | Recrystallized from hexane (B92381) google.com | Slightly soluble in water thermofisher.in | - |
| Appearance | - | Colorless liquid guidechem.com | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1S)-1-cyclohexylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2/t9-/m1/s1 |
InChI Key |
CMJHRFATHWISFN-SECBINFHSA-N |
Isomeric SMILES |
C#C[C@H](C1CCCCC1)O |
Canonical SMILES |
C#CC(C1CCCCC1)O |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of S 3 Cyclohexyl 1 Propyn 3 Ol and Analogs
Elucidation of Reaction Mechanisms in Stereoselective Transformations
The stereochemistry of reactions involving chiral propargylic alcohols is governed by the specific mechanisms at play. The formation of intermediates, the nature of the transition state, and the reaction environment all contribute to the final stereochemical outcome.
Role of Carbocationic Intermediates (Alkynyl and Allenic)
Many reactions of propargylic alcohols proceed through carbocationic intermediates. The activation of the hydroxyl group, typically by a Brønsted or Lewis acid, facilitates its departure as a water molecule, leading to the formation of a propargylic carbocation. rsc.org This cation is resonance-stabilized, existing as both an alkynyl carbocation and an allenic carbocation. rsc.orgresearchgate.net
The reaction of an alkoxide with boron trichloride, for instance, generates cations without the presence of Brønsted acids, which can stabilize the cation and allow for highly regioselective reactions. organic-chemistry.org The stability of these intermediates is a key factor; for example, the failure of primary propargylic alcohols like 3-phenylprop-2-yn-1-ol to undergo certain Friedel-Crafts propargylation reactions is attributed to the instability of the corresponding primary propargylic cation. rsc.org
The subsequent nucleophilic attack can occur at either the propargylic or the allenic carbon, leading to different products. The regioselectivity of this attack is influenced by steric and electronic factors of the substrate and the nucleophile. In many cases, the predominant formation of allene (B1206475) derivatives can make direct propargylic substitution challenging. rsc.org The mechanism often involves the coordination of the catalyst to the hydroxyl group, elimination of water to form an alkenyl or allenic cation, and subsequent reaction with a nucleophile. rsc.org
| Intermediate Type | Formation | Key Characteristics | Typical Subsequent Reactions |
|---|---|---|---|
| Alkynyl Carbocation | Loss of a leaving group (e.g., H₂O) from the hydroxyl-bearing carbon. rsc.org | Positive charge localized on the carbon adjacent to the alkyne. | Nucleophilic substitution, Rearrangement. masterorganicchemistry.com |
| Allenic Carbocation | Resonance form of the alkynyl carbocation. rsc.org | Positive charge distributed across the allene system. Often the key intermediate for allene formation. rsc.org | Nucleophilic substitution, Cyclization. rsc.org |
Transition State Analysis in Chiral Catalysis
In chiral catalysis, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. For reactions involving (S)-3-cyclohexyl-1-propyn-3-ol, a chiral catalyst differentiates between the prochiral faces of the reacting partner or controls the trajectory of the incoming nucleophile.
Density Functional Theory (DFT) studies on ruthenium-catalyzed propargylic substitution reactions have provided insights into these transition states. researchgate.netacs.org These studies examine the interactions between the catalyst, the propargylic alcohol, and the nucleophile. The geometry of the catalyst-substrate complex and the non-covalent interactions within the transition state are critical for enantioselectivity.
Substituents on the propargylic alcohol can have a profound effect on both reactivity and stereoselectivity. For example, DFT studies have shown that substituting a methyl group for a hydrogen at the propargylic position can reverse the stereoselectivity of the reaction. acs.org Furthermore, replacing a methyl group with a more electron-withdrawing trifluoromethyl group can lead to higher enantioselectivity, a finding consistent with experimental observations in asymmetric propargylic phosphinylation reactions. acs.org
Influence of Solvent and Additives on Reaction Pathways
The choice of solvent and the presence of additives can significantly influence the course of a reaction by stabilizing or destabilizing intermediates and transition states. rsc.org In reactions of propargylic alcohols, the solvent can affect reaction rates and product distribution. For instance, in BF₃·Et₂O catalyzed syntheses, changing the solvent from dichloromethane (B109758) (DCM) to more polar or coordinating solvents like toluene, acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF) can diminish the product yield. rsc.org
Additives can also play a crucial role. In a calcium-catalyzed propargylation, the addition of Bu₄NPF₆ was found to be essential for achieving good yields, and the reaction temperature also had a pronounced effect. rsc.org In the dynamic kinetic resolution of propargylic alcohols, the choice of solvent was critical to suppress the formation of an unsaturated aldehyde byproduct, which can arise from a competing Meyer-Schuster rearrangement. mdpi.com The reaction environment, therefore, must be carefully optimized to favor the desired reaction pathway over competing side reactions.
| Reaction Type | Solvent/Additive | Observed Effect | Reference |
|---|---|---|---|
| BF₃·Et₂O catalyzed synthesis of dihydroazepines | Toluene, CH₃CN, THF, DMF | Diminished product yield compared to DCM. | rsc.org |
| Ca(OTf)₂ catalyzed propargylation | Bu₄NPF₆ | Additive improved reaction yield. | rsc.org |
| Dynamic Kinetic Resolution (DKR) | (Trifluoromethyl)benzene or MeCN | Reduced or suppressed the formation of unsaturated aldehyde by-products. | mdpi.com |
Rearrangement Reactions of Chiral Propargylic Alcohols
Propargylic alcohols are prone to various rearrangement reactions, which are often catalyzed by acids or transition metals. These reactions provide access to valuable α,β-unsaturated carbonyl compounds and other functionalized molecules.
Meyer-Schuster Rearrangement and its Catalytic Variants
The Meyer-Schuster rearrangement is a classic reaction of secondary and tertiary propargylic alcohols, involving a 1,3-hydroxyl shift to form an α,β-unsaturated ketone or aldehyde. organicreactions.orgwikipedia.org The reaction is traditionally catalyzed by strong acids and proceeds through the protonation of the alcohol, formation of an allene intermediate via water elimination, and subsequent tautomerization to the enone product. wikipedia.orgsynarchive.com
While effective, the harsh acidic conditions of the original protocol can be incompatible with sensitive functional groups. organicreactions.org Consequently, numerous milder and more selective catalytic variants have been developed. Transition metal catalysts, particularly those based on gold, ruthenium, and rhenium, are highly effective. ucl.ac.uksemanticscholar.org Gold(I) complexes, for example, are excellent catalysts due to their ability to activate π-systems. ucl.ac.uk An N-heterocyclic carbene Au(I) complex can efficiently catalyze the Meyer-Schuster rearrangement at room temperature. ucl.ac.uk
Other catalytic systems include phosphorus-containing Brønsted acids like hypophosphorus acid, which can efficiently produce α,β-unsaturated carbonyl compounds in technical toluene, often requiring only a simple work-up. rsc.org These modern catalytic methods offer high atom economy, simple experimental procedures, and good to excellent yields and stereoselectivities, making the Meyer-Schuster rearrangement a powerful tool in organic synthesis. organicreactions.org
Semipinacol Rearrangement and Stereochemical Implications
The semipinacol rearrangement is a type of pinacol (B44631) rearrangement that involves a 1,2-migration of an alkyl or hydrogen group in a molecule containing a hydroxyl group vicinal to a carbon with a leaving group. wikipedia.orgsynarchive.com This rearrangement proceeds through a carbocation intermediate formed by the departure of the leaving group. wikipedia.org The subsequent 1,2-shift of a neighboring group to the electron-deficient center, driven by the formation of a stable carbonyl group, results in a rearranged ketone or aldehyde. wikipedia.orgsynarchive.com
This rearrangement is particularly valuable for the stereoselective construction of quaternary carbon stereocenters. nih.gov The stereochemistry of the starting material directly influences the stereochemistry of the product, as the migration often occurs with inversion of configuration at the migration terminus. Substrates such as 2,3-epoxy alcohols and allylic alcohols are commonly used in semipinacol rearrangements. nih.govnih.gov Various promoters, including Lewis acids (e.g., based on Al, B, Ti) and cationic halogen species, can effect the rearrangement. nih.gov The development of asymmetric variants using chiral catalysts has further enhanced the synthetic utility of this transformation, allowing for the creation of complex and highly congested stereocenters with excellent stereochemical control. nih.gov
Propargyl-Claisen Rearrangement and Allene Formation
The Propargyl-Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that transforms propargyl vinyl ethers into functionalized allenes. This reaction has been a subject of extensive study, particularly with the advent of gold(I) catalysis, which has enabled milder reaction conditions and high stereoselectivity.
In the context of propargyl alcohols like this compound, they must first be converted to their corresponding vinyl ethers to undergo this rearrangement. The gold(I)-catalyzed Propargyl-Claisen rearrangement is effective for a diverse range of propargyl vinyl ethers, including those with alkyl groups at the propargylic position, such as a cyclohexyl group. The reaction proceeds with excellent chirality transfer, meaning the stereochemistry of the propargylic alcohol is largely preserved in the allene product. For instance, the rearrangement of chiral nonracemic propargyl vinyl ethers furnishes enantioenriched allenes.
Mechanistic studies suggest that the gold(I) catalyst activates the alkyne moiety, facilitating a 6-endo-dig cyclization. This is followed by a Grob-type fragmentation of the resulting intermediate to yield the allene. The proposed mechanism highlights the role of the gold catalyst in lowering the activation energy for the rearrangement, allowing it to proceed at room temperature in many cases. The use of trinuclear gold(I)-oxo complexes, such as [(Ph₃PAu)₃O]BF₄, has been shown to be particularly effective, providing high yields and excellent chirality transfer.
| Substrate Type | Catalyst | Key Features | Product | Ref. |
| Chiral Propargyl Vinyl Ethers | [(Ph₃PAu)₃O]BF₄ | Excellent chirality transfer, mild conditions | Enantioenriched Allenes | nih.govtcichemicals.comrsc.org |
| Tertiary Propargyl Vinyl Ethers | Gold(I) Complexes | Formation of tetrasubstituted allenes | Tetrasubstituted Allenes | tcichemicals.comrsc.org |
| 1,2-Disubstituted Vinyl Ethers | Gold(I) Complexes | Excellent diastereoselectivity | Diastereomerically enriched Allenes | tcichemicals.com |
Addition Reactions Involving the Triple Bond and Hydroxyl Group
The dual functionality of propargyl alcohols, comprising a reactive triple bond and a hydroxyl group, allows for a rich variety of addition reactions. These transformations are often characterized by high regio- and stereoselectivity, influenced by the directing effect of the hydroxyl group and the nature of the reagents and catalysts employed.
Hydrometallation Reactions (Hydroboration, Hydrosilylation)
Hydrometallation reactions, such as hydroboration and hydrosilylation, are fundamental transformations for the synthesis of versatile vinylmetal species from alkynes. In the case of propargyl alcohols, the hydroxyl group often plays a crucial directing role, influencing the regio- and stereochemical outcome of the reaction.
The hydroboration of propargyl alcohols can proceed with high levels of regio- and stereocontrol. Recent studies have demonstrated that a simple base, such as LiOtBu, can promote the trans-stereoselective and β-regioselective hydroboration of propargyl alcohols using bis(pinacolato)diboron (B136004) ((Bpin)₂). This method provides β-Bpin-substituted (E)-allylic alcohols in high yields without the need for transition metals. The reaction is believed to proceed through the formation of a propargyl alcohol anion and a boron ate complex, followed by a pseudo-intramolecular trans-boration. The choice of solvent is critical, with DMSO providing the best results. This approach is applicable to a wide range of propargyl alcohols, including those with diverse functional groups.
| Substrate | Reagents | Base | Solvent | Product | Selectivity | Ref. |
| Terminal Propargyl Alcohols | (Bpin)₂ | LiOtBu | DMSO | β-Bpin-substituted (E)-allylic alcohol | High trans-selectivity and β-regioselectivity | nih.gov |
| Internal Propargyl Alcohols | (Bpin)₂ | LiOtBu | DMSO | β-Bpin-substituted (E)-allylic alcohol | High trans-selectivity and β-regioselectivity | nih.gov |
The silyllithiation of propargylic alcohols presents a powerful method for the synthesis of functionalized β-silyl allylic alcohols. Silyllithiums can add across the triple bond of propargylic alkoxides in a regioselective and anti-fashion. This transformation is notable as it does not require transition-metal catalysts. The resulting trisubstituted alkenyl lithium intermediates can be trapped with a variety of electrophiles to yield highly functionalized tri- or tetrasubstituted alkenylsilanes stereoselectively.
The mechanism is thought to involve the formation of a five-membered cyclic alkoxymetal species, which directs the silyl (B83357) group to the proximal carbon of the triple bond and the lithium to the distal carbon, resulting in the observed anti-addition. Computational studies support the regioselectivity, indicating that the transition state for proximal silylation is energetically more favorable than that for distal silylation.
| Propargylic Alcohol | Silyllithium Reagent | Electrophile | Product | Key Feature | Ref. |
| Aliphatic substituted | Me₃SiLi | H₂O | β-silyl allylic alcohol | High regiocontrol, anti-addition | rsc.orgmurraystate.eduillinois.edu |
| Aryl substituted | Me₃SiLi | D₂O | Deuterated β-silyl allylic alcohol | High regiocontrol, anti-addition | rsc.orgmurraystate.eduillinois.edu |
| Secondary & Tertiary | Me₃SiLi | Various electrophiles | Functionalized β-silyl allylic alcohols | High regiocontrol, anti-addition | rsc.orgmurraystate.eduillinois.edu |
Halogenation Reactions and Halonium Intermediates
The halogenation of propargyl alcohols can lead to a variety of halogenated products, with the reaction pathway often influenced by the reaction conditions and the nature of the halogenating agent. These reactions are believed to proceed through the formation of halonium intermediates.
The direct halogenation of propargylic alcohols with reagents that produce iodonium (B1229267) or bromonium ions can lead to the formation of α-haloenones. This transformation is thought to involve a halonium-bridged ion intermediate. In some cases, the reaction can be highly stereoselective, yielding predominantly the (E)- or (Z)-isomer of the α-haloenone. For instance, the use of certain vanadium catalysts in the presence of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can promote the rearrangement of propargyl alcohols to (E)-α-haloenones with high selectivity.
Furthermore, regioselective dihalohydration reactions of propargylic alcohols have been developed. For example, treatment with N-iodosuccinimide in the presence of a gold catalyst can yield α,α-diiodo-β-hydroxyketones. In contrast, using trichloroisocyanuric acid, the corresponding α,α-dichloro-β-hydroxyketones can be obtained, even without a catalyst. Mechanistic studies suggest the participation of the acetonitrile solvent in the formation of a 5-halo-1,3-oxazine intermediate, which is then halogenated and hydrolyzed to the final product.
| Propargylic Alcohol Type | Halogenating Agent | Catalyst/Conditions | Product | Ref. |
| Secondary and Tertiary | NCS / OV(OSi(p-ClC₆H₄)₃)₃ | Toluene, 40 °C | (E)-α-chloroenones | acs.org |
| Secondary and Tertiary | NBS / OV(OSi(p-ClC₆H₄)₃)₃ | Toluene, 40 °C | (E)-α-bromoenones | acs.org |
| Various | N-Iodosuccinimide | Gold catalyst, Acetonitrile | α,α-diiodo-β-hydroxyketones | organic-chemistry.org |
| Various | Trichloroisocyanuric acid | Acetonitrile | α,α-dichloro-β-hydroxyketones | organic-chemistry.org |
Hydrofunctionalization with C-, N-, O-, S-, P-Nucleophiles
The addition of C-, N-, O-, S-, and P-nucleophiles to the triple bond of propargyl alcohols, known as hydrofunctionalization, provides a direct route to a wide array of functionalized allylic alcohols and other valuable building blocks.
Carbon Nucleophiles: The hydrocyanation of alkynes is a classic example of hydrofunctionalization with a carbon nucleophile. While specific examples with this compound are not prevalent, metal-free cyanosilylation of alkynyl trifluoromethyl ketones followed by hydrolysis provides access to the corresponding trifluoromethyl propargyl alcohols, demonstrating a pathway for C-nucleophile addition.
Nitrogen Nucleophiles: Gold-catalyzed hydroamination of propargylic alcohols with anilines has been shown to produce 3-hydroxyimines with complete regioselectivity. These intermediates can be subsequently reduced to afford syn-1,3-amino alcohols. By modifying the reaction conditions, the same starting materials can be selectively converted into 3-hydroxyketones or 3-aminoketones.
Oxygen Nucleophiles: The intramolecular hydroalkoxylation of propargyl alcohols can lead to the formation of cyclic ethers. For instance, a gold-catalyzed isomerization of a propargylic alcohol can generate a chiral allenol, which then undergoes a stereospecific cyclization to yield a chiral dihydrofuran.
Sulfur Nucleophiles: The thiolation of propargylic alcohols with thiols can be achieved under acidic catalysis (e.g., p-toluenesulfonic acid) to synthesize propargyl sulfides. This reaction is efficient for tertiary propargylic alcohols, including those derived from cyclohexanone. These propargyl sulfides can then undergo further transformations, such as intramolecular hydroarylation, to form thiochromenes.
Phosphorus Nucleophiles: The hydrophosphinylation of propargyl alcohols can be catalyzed by transition metals, such as ruthenium complexes. This reaction typically results in the formation of functionalized vinylphosphines, with the phosphorus atom adding to the terminal carbon of the alkyne. This regioselectivity is attributed to the formation of a ruthenium vinylidene intermediate.
| Nucleophile Type | Reagent/Catalyst | Product Type | Key Features |
| Nitrogen (Anilines) | Gold Catalyst | 3-Hydroxyimines / syn-1,3-Amino Alcohols | Complete regioselectivity, controllable reaction pathways |
| Oxygen (intramolecular) | Gold Catalyst | Chiral Dihydrofurans | Isomerization-cyclization cascade |
| Sulfur (Thiols) | p-Toluenesulfonic acid | Propargyl Sulfides | Efficient for tertiary propargylic alcohols |
| Phosphorus (Secondary Phosphines) | Ruthenium Complexes | Vinylphosphines | Regioselective addition to the terminal carbon |
Cyclization Reactions Mediated by this compound as a Substrate
This compound and related propargyl alcohols are versatile precursors for the synthesis of complex cyclic structures. The presence of both the hydroxyl and alkynyl functionalities in close proximity facilitates a variety of intramolecular and intermolecular cyclization reactions, often proceeding through cascade or tandem mechanisms to build molecular complexity rapidly.
The conversion of propargyl alcohols into heterocyclic systems is a cornerstone of their synthetic utility. Various strategies have been developed to transform these substrates into important five-membered rings.
Furans: Substituted furans can be synthesized in a one-pot, three-step reaction cascade involving propargyl alcohols and alkynes. organic-chemistry.orgnih.gov This process, enabled by a combination of triazole-gold (TA-Au) and copper catalysts, involves an initial alcohol addition to an alkyne, a subsequent Saucy-Marbet rearrangement, and a final allene-ketone cyclization. organic-chemistry.org The methodology is effective for a broad range of substrates, including secondary propargyl alcohols analogous to this compound, providing di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.orgnih.gov Another gold-catalyzed approach involves the reaction of propargylic alcohols with 1,3-dicarbonyl compounds, which proceeds via a propargylic substitution followed by cycloisomerization. researchgate.net
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Triazole-Au / Cu(OTf)₂ | Secondary Propargyl Alcohol + Alkyne | Substituted Furan | Good to Excellent | organic-chemistry.org |
| AuBr₃ / AgOTf | Propargyl Amine + 1,3-Dicarbonyl Compound | Poly-substituted Furan | Good to High | researchgate.net |
Benzofurans: The benzofuran (B130515) core can be constructed through a tandem cyclization of o-hydroxyphenyl propargyl alcohols. This metal-free protocol involves reaction with thionucleophiles, such as sodium fluoroalkanesulfinates or thiols, to generate 3-fluoroalkylsulfonyl or 3-thio benzofurans, respectively. acs.org
Pyrazoles: Several efficient methods exist for converting propargyl alcohols into pyrazoles. A one-pot, metal-free approach involves the reaction of a propargylic alcohol with a diprotected hydrazine (B178648). organic-chemistry.org This proceeds via an acid-catalyzed propargylation of the hydrazine, followed by a base-mediated 5-endo-dig cyclization to furnish 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org Alternatively, propargyl alcohols can be treated with p-tosyl hydrazide in the presence of a scandium or lanthanum triflate catalyst to form propargyl hydrazides, which then cyclize to pyrazoles upon treatment with acid or base. nih.govsigmaaldrich.com A bismuth triflate-catalyzed transformation of propargylic alcohols provides access to diverse pyrazoles through a sequential iodo-intercepted Meyer-Schuster rearrangement, followed by cyclocondensation with hydrazine hydrate. researchgate.net
| Method | Key Reagents | Intermediate/Key Step | Product | Reference |
| Metal-free, two-component | Diprotected Hydrazine, Acid, Base | 5-endo-dig cyclization | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |
| Catalytic Hydrazination | p-Tosyl Hydrazide, Sc(OTf)₃ or La(OTf)₃ | Propargyl hydrazide formation | N-tosyl or N-H pyrazoles | nih.govsigmaaldrich.com |
| One-pot Transformation | Bi(OTf)₃, NIS, Hydrazine Hydrate | α-Iodo enone generation | Substituted Pyrazoles | researchgate.net |
Cyclic Carbonates: The reaction of propargyl alcohols with carbon dioxide (CO₂) is a well-established route to α-alkylidene cyclic carbonates. mdpi.combohrium.com This carboxylative cyclization can be catalyzed by various systems, including silver complexes and Co(III) Schiff base complexes, and often proceeds under mild, atmospheric pressure conditions. mdpi.comresearchgate.net The reaction is versatile, accommodating primary, secondary, and tertiary propargylic alcohols. mdpi.com The resulting α-alkylidene cyclic carbonates are valuable intermediates for further tandem reactions. mdpi.combohrium.com For instance, a silver(I)-promoted cascade reaction between a terminal propargylic alcohol, CO₂, and a vicinal diol provides a thermodynamically favorable route to other cyclic carbonates and α-hydroxyl ketones. researchgate.net
The strategic placement of reactive functional groups in this compound and its analogs allows for the design of elegant tandem and cascade reactions, where multiple bonds are formed in a single operation. These processes are highly atom-economical and offer a rapid means of constructing complex molecular architectures from simple starting materials.
Many of the heterocyclic syntheses described previously are inherently tandem or cascade processes. For example:
The gold-catalyzed synthesis of furans from propargyl alcohols and alkynes is a three-step cascade. organic-chemistry.orgnih.gov
The formation of benzofurans from o-hydroxyphenyl propargyl alcohols is classified as a tandem cyclization. acs.org
The one-pot synthesis of pyrazoles from propargyl alcohols and hydrazine involves a sequence of rearrangement and cyclocondensation steps. researchgate.net
Beyond these examples, propargyl alcohols can participate in other notable cascade reactions. A synergistic iron and Brønsted acid catalysis system enables an aerobic oxidative (4+2)-cyclization/aromatization/lactonization tandem reaction between N-aryl glycine (B1666218) esters and propargyl alcohols to produce quinoline-fused lactones. acs.orgnih.gov This transformation is performed under mild conditions and demonstrates the potential for propargyl alcohols to act as key components in multi-step, one-pot syntheses. acs.org
The formation of α-alkylidene cyclic carbonates from propargyl alcohols and CO₂ serves as the entry point for numerous tandem reactions. The in situ-generated cyclic carbonate can react with various nucleophiles, such as amines or alcohols, to produce oxazolidinones or unsymmetrical carbonates, respectively, in a three-component tandem sequence. mdpi.com
Reductive Dehydration Reactions to Stereodefined Dienes
The conversion of propargylic alcohols into conjugated dienes is a significant transformation in organic synthesis, as the 1,3-diene motif is a crucial building block for cycloaddition reactions and a common feature in natural products. nih.gov
A highly efficient method for the reductive dehydration of propargylic alcohols involves the use of a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). This reagent system facilitates a one-pot conversion of propargylic alcohols into conjugated 1,3-dienes with high yields and excellent stereoselectivity. The reaction is believed to proceed via an E-selective reduction of the alkyne to a vinylalane intermediate, followed by a Lewis acid-catalyzed dehydration.
This protocol is tolerant of a wide range of functional groups and has been successfully applied to aryl propargylic alcohols. Importantly, sterically hindered substrates, including bulky cyclohexanone-derived tertiary propargylic alcohols, which are close structural analogs to this compound, are well-tolerated and provide good yields of the corresponding diene products. This demonstrates the potential applicability of this method for the stereoselective synthesis of dienes from aliphatic secondary alcohols like this compound. The development of such stereoselective methods is critical, as the geometry of the diene profoundly influences its reactivity and the properties of subsequent products. nih.gov
Applications of S 3 Cyclohexyl 1 Propyn 3 Ol and Its Chiral Derivatives in Complex Molecule Synthesis
As Chiral Building Blocks for Advanced Organic Scaffolds
There is a notable lack of specific examples in the scientific literature detailing the use of (S)-3-cyclohexyl-1-propyn-3-ol as a chiral building block for the synthesis of advanced organic scaffolds. Chiral propargylic alcohols are a class of compounds that hold significant potential in asymmetric synthesis due to their bifunctional nature, containing both a stereocenter and a reactive alkyne moiety. This combination allows for the construction of complex, three-dimensional molecular architectures. However, specific applications of the cyclohexyl derivative in this context are not well-documented in peer-reviewed research.
Intermediates in the Synthesis of Functionally Enriched Compounds
While it is plausible that this compound serves as an intermediate in the synthesis of more complex, functionally enriched compounds, specific pathways and target molecules are not extensively reported. Propargyl alcohols can undergo a variety of transformations, including nucleophilic additions to the alkyne, reactions at the hydroxyl group, and rearrangements, making them versatile intermediates. The synthesis of this compound itself has been described, involving the asymmetric reduction of 1-cyclohexyl-2-propyn-1-one. This suggests its availability for further synthetic elaboration, though subsequent transformations are not widely published.
Derivatization for Further Synthetic Transformations
The derivatization of this compound is a key step to unlock its full potential in synthetic organic chemistry. By modifying the hydroxyl or alkyne functionalities, a range of reactive intermediates can be prepared for subsequent coupling reactions and skeletal diversification.
Halogenated Derivatives
Silylated and Boronated Derivatives
The protection of the hydroxyl group of this compound as a silyl (B83357) ether has been documented. In one instance, the compound was reacted with tert-butyldimethylchlorosilane and imidazole (B134444) in N,N-dimethylformamide to afford the corresponding tert-butyldimethylsilyl ether. Silylation is a common strategy to protect the alcohol functionality, allowing for selective reactions at the alkyne terminus.
Information regarding the preparation of boronated derivatives of this compound is scarce. Boronated propargyl compounds are valuable reagents in organic synthesis, for example, in Suzuki-Miyaura cross-coupling reactions. The hydroboration of the alkyne or the conversion of the alcohol to a boronate ester would represent valuable synthetic transformations, but specific methodologies for this substrate are not described in the available literature.
| Derivative Type | Reagents | Product | Reference |
| Silyl Ether | tert-Butyldimethylchlorosilane, Imidazole, DMF | (S)-1-(tert-Butyldimethylsilyloxy)-1-cyclohexyl-2-propyne | Patent Data |
Cyclic Carbonates and Other Ring Systems
There is no specific information in the scientific literature on the synthesis of cyclic carbonates from this compound. The reaction of propargyl alcohols with carbon dioxide or other carbonyl sources can lead to the formation of cyclic carbonates, which are versatile intermediates for the synthesis of other heterocyclic compounds and polymers. The formation of other ring systems originating from this specific chiral alcohol is also not a well-documented area of research.
Computational Chemistry and Spectroscopic Characterization for Structural and Mechanistic Insights
Advanced Spectroscopic Analysis for Structural Elucidation
Modern spectroscopic techniques offer powerful tools for the detailed structural characterization of chiral molecules like (S)-3-cyclohexyl-1-propyn-3-ol, going beyond simple identification to probe subtle conformational and electronic details.
Rotational spectroscopy is a high-resolution technique that provides precise information on the geometry and conformational landscape of molecules in the gas phase. While direct rotational spectroscopy data for this compound is not widely available, extensive studies on the parent compound, propargyl alcohol, offer significant insights into the non-covalent interactions that govern its structure.
Studies on the propargyl alcohol dimer have identified a stable structure bound by three distinct types of hydrogen bonds: a primary O-H⋯O bond, a weaker O-H⋯π interaction with the alkyne, and a C-H⋯π interaction. nih.govresearchgate.net This network of interactions creates a unique, cooperatively interacting system. rsc.org For the propargyl alcohol parent dimer, the rotational constants have been determined with high precision, confirming the predicted ground-state geometry. nih.govresearchgate.net
| Rotational Constant | Value for Propargyl Alcohol Dimer (MHz) |
|---|---|
| A | 2321.8335(4) |
| B | 1150.4774(2) |
| C | 1124.8898(2) |
Data from a study on the propargyl alcohol dimer, which serves as a model for the types of interactions expected in dimers of this compound. nih.govresearchgate.net
For this compound, the bulky cyclohexyl group would significantly influence the conformational preferences and the geometry of any dimers or larger clusters. Rotational spectroscopy could precisely determine the orientation of the cyclohexyl ring relative to the propargyl moiety and elucidate how it affects the hydrogen-bonding network.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure and stereochemistry of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide characteristic signals for each unique nucleus in the molecule.
¹H NMR: The spectrum would feature distinct signals for the acetylenic proton (≡C-H), the carbinol proton (-CH(OH)-), and the protons of the cyclohexyl ring. The coupling patterns between these protons would help establish their connectivity.
¹³C NMR: The carbon spectrum would show characteristic peaks for the two sp-hybridized carbons of the alkyne group, the sp³-hybridized carbinol carbon, and the carbons of the cyclohexyl ring.
For stereochemical analysis, NMR can be used with chiral derivatizing agents. Reaction of the alcohol with a chiral agent creates diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity. Furthermore, NMR is a key tool for mechanistic studies, enabling the real-time monitoring of reactions by observing the consumption of reactants and the formation of intermediates and products.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to its conformation. For this compound, the key vibrational modes are associated with the hydroxyl and alkynyl groups.
Analysis of the parent compound, propargyl alcohol, provides expected frequency ranges for these characteristic vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| O-H stretch | ~3600 (free), ~3400 (H-bonded) | Broad in the condensed phase due to hydrogen bonding. The shift to lower frequency indicates the strength of the H-bond. |
| ≡C-H stretch | ~3300 | A sharp, characteristic peak for terminal alkynes. |
| C≡C stretch | ~2120 | Typically a weak to medium intensity band in the IR spectrum. |
| C-O stretch | ~1030-1040 | A strong band in the fingerprint region. |
| C-H (cyclohexyl) | ~2850-2930 | Strong stretching vibrations for the sp³ C-H bonds. |
Characteristic vibrational frequencies based on data for propargyl alcohol and cyclohexyl groups. chemicalbook.comampp.org
The position and shape of the O-H stretching band are particularly informative. In dilute solutions, a sharp band corresponding to the "free" non-hydrogen-bonded hydroxyl group is observed. As concentration increases or in the solid state, this band broadens and shifts to lower wavenumbers, indicating the formation of intermolecular hydrogen bonds. This phenomenon is critical for understanding the aggregation and intermolecular interactions of the alcohol. rsc.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential tools for understanding chemical structures, reaction mechanisms, and predicting reactivity.
DFT allows for the computational modeling of reaction pathways, providing detailed insights that are often difficult to obtain experimentally. For reactions involving this compound, DFT can be used to:
Optimize Geometries: Calculate the lowest-energy structures of reactants, intermediates, transition states, and products.
Calculate Energies: Determine the relative energies of all species along a reaction coordinate, allowing for the construction of a detailed reaction energy profile.
Identify Transition States: Locate the highest energy point along the reaction pathway (the transition state), which is crucial for understanding the reaction kinetics. The structure of the transition state reveals the bond-making and bond-breaking processes.
Determine Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.
DFT studies are widely used to investigate the mechanisms of various organic reactions, including cycloadditions, nucleophilic substitutions, and rearrangements involving propargylic systems. mdpi.comresearchgate.net These calculations help to validate or refute proposed mechanisms and can uncover new, unexpected reaction pathways.
Computational chemistry is a powerful tool for predicting the stereochemical outcome of asymmetric reactions. advancedsciencenews.comrsc.org For a reaction involving a chiral molecule like this compound, or a reaction that generates a new stereocenter, DFT can be used to predict which stereoisomer will be the major product.
The methodology involves calculating the energies of the transition states that lead to the different possible stereoisomeric products (e.g., R vs. S, or syn vs. anti). According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states (ΔΔG‡). nih.gov
ΔΔG‡ = -RT ln(er)
By calculating the energies of the diastereomeric transition states, one can predict the enantiomeric ratio (er) or diastereomeric ratio of the reaction products. nih.gov This predictive capability is invaluable in the field of asymmetric catalysis, as it can guide the design of new chiral catalysts and ligands to achieve high levels of stereoselectivity, often with excellent agreement between theoretical predictions and experimental results. nih.gov
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure and intermolecular forces of this compound are crucial in understanding its chemical behavior and potential applications. Computational chemistry and spectroscopic methods provide valuable insights into the molecule's conformational preferences and the nature of its non-covalent interactions, primarily driven by the interplay between the bulky cyclohexyl group and the functional propargyl alcohol moiety.
Conformational Landscape
The conformational flexibility of this compound is dominated by two key structural features: the cyclohexane (B81311) ring and the rotatable bond connecting it to the chiral center.
Cyclohexane Ring Conformation:
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. For this compound, the propynol (B8291554) group is the substituent on the cyclohexane ring. The equilibrium between the axial and equatorial conformers is dictated by steric hindrance.
Equatorial Conformer: The conformer with the propynol group in the equatorial position is significantly more stable. This arrangement places the bulky substituent away from the other ring atoms, minimizing unfavorable steric interactions.
Axial Conformer: When the propynol group is in the axial position, it experiences steric clashes with the axial hydrogen atoms on carbons 3 and 5 of the ring. This phenomenon, known as 1,3-diaxial interaction, destabilizes this conformation.
The energy difference between the equatorial and axial conformers for a cyclohexyl substituent is generally significant, leading to a strong preference for the equatorial position at room temperature.
| Conformer | Relative Energy (Typical for Substituted Cyclohexanes) | Key Interactions |
| Equatorial | More Stable (Lower Energy) | Minimized steric strain |
| Axial | Less Stable (Higher Energy) | 1,3-diaxial steric interactions |
Rotational Conformations:
Rotation around the C-C bond between the cyclohexane ring and the chiral carbon atom introduces further conformational possibilities. The orientation of the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups relative to the cyclohexyl ring is influenced by a combination of steric and electronic factors. Computational modeling is essential to determine the most stable rotamers and the energy barriers between them.
Intermolecular Interactions: The Role of Hydrogen Bonding
The presence of a hydroxyl group and a terminal alkyne in this compound allows for a variety of intermolecular hydrogen bonds, which are critical in defining its physical properties and its interactions with other molecules.
Types of Hydrogen Bonds:
Propargyl alcohols are known to participate in several types of hydrogen bonding:
O-H···O: The most conventional hydrogen bond, where the hydroxyl group of one molecule acts as a proton donor to the oxygen atom of a neighboring molecule. This interaction is a primary contributor to the formation of dimers and larger aggregates in the condensed phase.
O-H···π: The hydroxyl group can also act as a hydrogen bond donor to the electron-rich π-system of the alkyne in another molecule. This type of interaction is a well-documented phenomenon in unsaturated alcohols.
C-H···O: The acidic acetylenic proton (C≡C-H) can act as a weak hydrogen bond donor to the oxygen atom of an adjacent molecule.
Spectroscopic studies, particularly infrared (IR) spectroscopy, are instrumental in identifying these interactions. The O-H stretching frequency in the IR spectrum is particularly sensitive to hydrogen bonding. A free (non-bonded) O-H group typically shows a sharp absorption band at a higher frequency, while hydrogen-bonded O-H groups exhibit broader bands at lower frequencies. The magnitude of this frequency shift can provide information about the strength of the hydrogen bond.
| Type of Hydrogen Bond | Donor | Acceptor | Typical Bond Length (Å) |
| O-H···O | Hydroxyl (-OH) | Oxygen (of another -OH) | 1.8 - 2.2 |
| O-H···π | Hydroxyl (-OH) | Alkyne π-system | 2.2 - 2.6 |
| C-H···O | Acetylenic C-H | Oxygen (of -OH) | 2.5 - 3.0 |
The interplay of these hydrogen bonds, along with weaker van der Waals forces and London dispersion interactions from the cyclohexyl ring, dictates the supramolecular structure of this compound in its solid and liquid states. Computational studies on related systems have shown that the combination of these interactions can lead to complex and well-defined dimeric and polymeric structures. The chirality of the molecule further influences the packing and recognition in these extended networks.
Q & A
Q. What are the optimal synthetic routes for (S)-3-cyclohexyl-1-propyn-3-ol, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound can be synthesized via Grignard addition to acetylene derivatives, followed by cyclohexyl group introduction. Key steps include:
- Cyclohexyl Acetic Acid Precursor : Use NaN₃ and NH₄Cl in MeOH under reflux to generate intermediates, followed by Pd/C-catalyzed hydrogenation (H₂, EtOH) .
- Stereochemical Control : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s catalyst) enhance enantiomeric excess (ee). Low temperatures (-78°C) and aprotic solvents (THF) favor kinetic control over thermodynamic pathways.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the enantiomer.
Q. Which spectroscopic and analytical techniques confirm the structure and enantiopurity of this compound?
- Methodological Answer :
- NMR Analysis : ¹H NMR detects propynyl protons (δ 1.8–2.2 ppm, triplet) and cyclohexyl ring protons (δ 1.2–1.6 ppm, multiplet). ¹³C NMR confirms sp-hybridized carbons (δ 70–85 ppm) .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to measure enantiomeric excess (>99% ee).
- X-ray Crystallography : Resolves absolute configuration; cyclohexyl chair conformers and hydrogen-bonding networks stabilize the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Mitigation strategies include:
- DFT Calculations : Perform B3LYP/6-311+G(d,p) simulations with explicit solvent models (e.g., PCM for methanol) to match experimental shifts.
- Variable-Temperature NMR : Identify dynamic processes (e.g., cyclohexyl ring flipping) causing peak broadening at 25°C vs. -40°C .
- IR Validation : Compare computed (harmonic approximation) and experimental IR spectra for hydroxyl stretches (3200–3600 cm⁻¹), adjusting for anharmonicity .
Q. What strategies prevent racemization during acidic/basic synthetic steps for this compound?
- Methodological Answer :
- Mild Conditions : Use K₂CO₃ instead of NaOH for deprotection to minimize base-induced epimerization .
- Low-Temperature Acid Catalysis : Conduct reactions at -20°C with trifluoroacetic acid (TFA) to reduce protonation-induced racemization.
- Steric Protection : Introduce bulky groups (e.g., tert-butyldimethylsilyl ether) at the hydroxyl to hinder chiral center inversion .
Q. How does the cyclohexyl group’s conformation impact the compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- Chair Conformation Analysis : X-ray or DFT-optimized structures reveal axial vs. equatorial substituent positioning. Axial cyclohexyl groups increase steric hindrance, slowing nucleophilic attack at the propynyl carbon.
- Kinetic Studies : Compare reaction rates of this compound vs. acyclic analogs in SN2 reactions (e.g., with MeLi). Rate differences ≥30% indicate steric effects .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under oxidative conditions: How to reconcile experimental vs. theoretical data?
- Methodological Answer :
- Controlled Oxidation Trials : Expose the compound to O₂ (1 atm) with/without radical initiators (AIBN). Monitor degradation via GC-MS and compare with DFT-predicted bond dissociation energies (BDEs) for the propynyl C-H bond .
- EPR Spectroscopy : Detect radical intermediates during oxidation to validate mechanistic pathways .
Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NaN₃, NH₄Cl, MeOH, reflux | Azide intermediate formation | 75–80 | |
| 2 | H₂ (30 psi), Pd/C, EtOH | Hydrogenation of azide to amine | 90 | |
| 3 | BH₃-DMS, THF, 0°C | Hydroboration-oxidation | 65–70 |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signals | Application |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.45 (m, cyclohexyl), δ 2.10 (t, C≡CH) | Structural confirmation |
| Chiral HPLC | Retention time: 8.2 min (S-enantiomer) | Enantiopurity assessment |
| IR (neat) | 3320 cm⁻¹ (OH stretch) | Hydrogen-bonding analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
